Lincomycin B
Overview
Description
Lincomycin B is a lincosamide antibiotic produced by the bacterium Streptomyces lincolnensis. It is a sulfur-containing metabolite and a by-product of the fermentation process used to produce lincomycin, a clinically important antibiotic against Gram-positive bacteria . This compound is structurally similar to lincomycin but has distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lincomycin B is primarily produced through the fermentation of Streptomyces lincolnensis. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The production of lincomycin-B can be optimized by adjusting the fermentation parameters, such as pH, temperature, and nutrient concentration .
Industrial Production Methods: Industrial production of lincomycin-B involves large-scale fermentation using optimized culture media. The process includes the following steps:
Inoculation: is inoculated into a fermentation medium.
Fermentation: The culture is incubated under controlled conditions to promote the production of lincomycin-B.
Extraction: this compound is extracted from the fermentation broth using solvent extraction techniques.
Purification: The extracted compound is purified using chromatographic methods to obtain high-purity lincomycin-B.
Chemical Reactions Analysis
Types of Reactions: Lincomycin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in lincomycin-B.
Substitution: Substitution reactions can introduce new functional groups into the lincomycin-B molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of lincomycin-B can produce sulfoxides and sulfones, while reduction can yield alcohols and amines .
Scientific Research Applications
Lincomycin B has several scientific research applications, including:
Mechanism of Action
Lincomycin B exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and thus inhibiting the growth of bacterial cells . The molecular targets of lincomycin-B include the ribosomal RNA and ribosomal proteins involved in the translation process .
Comparison with Similar Compounds
- Lincomycin
- Clindamycin
- Pirlimycin
- Clindamycin phosphate
Lincomycin B’s uniqueness lies in its specific chemical structure and its role as a by-product in the fermentation process, which provides insights into the biosynthesis and optimization of lincosamide antibiotics.
Properties
IUPAC Name |
(2S,4R)-4-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O6S/c1-5-9-6-10(19(3)7-9)16(24)18-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-4/h8-15,17,20-23H,5-7H2,1-4H3,(H,18,24)/t8-,9-,10+,11-,12+,13-,14-,15-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSDDKNXMARQMJ-AVXYAQEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2520-24-3 | |
Record name | Lincomycin-B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002520243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LINCOMYCIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ372F94WZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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